2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a chemical compound that belongs to the benzimidazole family This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the introduction of chlorine, fluorine, and trifluoromethyl groups onto the benzimidazole ring. One common method involves the reaction of 2-chloro-6-fluoroaniline with trifluoromethyl iodide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
- 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
- Trifluoromethylpyridines
Uniqueness
2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to the benzimidazole ring. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to degradation, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H3ClF4N2 |
---|---|
Molecular Weight |
238.57 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2/c9-7-14-5-2-3(10)1-4(6(5)15-7)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
QVRIQAXSDUXZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.